molecular formula C6H12O B3427696 4-Hexen-1-OL CAS No. 6126-50-7

4-Hexen-1-OL

Cat. No.: B3427696
CAS No.: 6126-50-7
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexen-1-ol is an organic compound with the molecular formula C6H12O . It is a volatile flavor alcohol that is reported to occur in banana . The compound has a linear formula of CH3CH=CH(CH2)3OH .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be obtained by reacting this compound with acetic acid . Another method involves the reaction of this compound with NaIO4/NaHSO3 reagent, yielding 2-(1-iodoethyl)tetrahydrofuran .


Molecular Structure Analysis

The molecular weight of this compound is 100.1589 . Its IUPAC Standard InChI is InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2 . The compound has stereo-isomers, including this compound and this compound, (E)- .


Chemical Reactions Analysis

This compound reacts with NaIO4/NaHSO3 reagent to yield 2-(1-iodoethyl)tetrahydrofuran . It has also been employed in the preparation of hex-4-enals .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.439 (lit.) . Its boiling point is 159-160 °C (lit.) , and it has a density of 0.851 g/mL at 25 °C (lit.) . The compound is slightly soluble in water .

Scientific Research Applications

Oxidation and Catalysis

The chemoselective oxidation of hexen-1-ols, including 4-hexen-1-ol, using chloroperoxidase from Caldariomyces fumago, highlights its role in producing corresponding aldehydes and epoxides. This process suggests potential applications in organic synthesis and catalysis (Lindborg, Tanskanen, & Kanerva, 2009).

Synthesis Techniques

A study on the synthesis of (E)-4-hexen-1-ol emphasizes its relevance in organic chemistry, particularly in Grignard reactions and halogenation processes (Paul, Riobé, & Maumy, 2003).

Selectivity in Oxidation Reactions

The oxidation of various hexen-1-ols, including this compound, using gold-palladium catalysts, illustrates the complexity and selectivity achievable in oxidation reactions of multi-functional group molecules (Alshammari, Miedziak, Morgan, Knight, & Hutchings, 2013).

Gas-Phase Reactions

An investigation into the gas-phase racemization and isomerization of O-protonated (S)-trans-4-hexen-3-ol, a related compound, provides insights into the behavior of hexenols in gaseous environments, which could have implications in atmospheric chemistry and environmental studies (Troiani, Gasparrini, Grandinetti, & Speranza, 1997).

Hydrogenation and Dehydrogenation Studies

Research on the dehydrogenation of cis-3-hexen-1-ol, a closely related compound, using a palladium membrane reactor, can inform processes related to hydrogenation and dehydrogenation of unsaturated alcohols (Sato, Yokoyama, Miki, & Itoh, 2007).

Photoreactions and Synthesis

Studies on the photoreaction of 4-cyanopyridine with alkenols, including 5-hexen-1-ol, and the Wittig reaction for the synthesis of 5-hexen-1-ol highlight the potential of this compound in photochemical reactions and synthetic chemistry https://consensus.app/papers/überraschende-bildung-5hexen1ol-wittigreaktion-janistyn/92d0095bf0175fb986c1ce2fbac7f704/?utm_source=chatgpt" target="_blank">(Caronna, Clerici, Coggiola, & Morrocchi, 1981; Janistyn & Hänsel, 1975)

Atmospheric Chemistry

Kinetic studies on the reactions of hexenols, including this compound, with ozone and OH radicals, provide valuable data for understanding their atmospheric reactivity and environmental impact https://consensus.app/papers/theoretical-study-reactions-radicals-hexenols-gai/603afab3c4605c16adfb165bec4ae58e/?utm_source=chatgpt" target="_blank">(Lin et al., 2016; Gai et al., 2015)

Safety and Hazards

4-Hexen-1-ol is a combustible liquid and can cause serious eye irritation . It is advised to avoid contact with skin and eyes, and not to breathe its mist/vapors/spray . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers One relevant paper is “Kinetics and mechanisms of gas phase reactions of hexenols with ozone” which reports an absolute kinetic study for the reactions of O3 with a series of C6 hexenols, including (Z)-4-Hexen-1-ol .

Properties

IUPAC Name

(E)-hex-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878841
Record name 4-Hexen-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a powerful, green cooked vegetable odour
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.860 (20°)
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

928-92-7, 6126-50-7
Record name (E)-4-Hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-ol, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol, (4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hexen-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hex-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hexen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXEN-1-OL, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHB2532C2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexen-1-OL
Reactant of Route 2
Reactant of Route 2
4-Hexen-1-OL
Reactant of Route 3
4-Hexen-1-OL
Reactant of Route 4
Reactant of Route 4
4-Hexen-1-OL
Reactant of Route 5
Reactant of Route 5
4-Hexen-1-OL
Reactant of Route 6
Reactant of Route 6
4-Hexen-1-OL
Customer
Q & A

Q1: What is the molecular formula and weight of 4-hexen-1-ol?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: Are there different isomers of this compound?

A2: Yes, this compound exists as both (Z)-4-hexen-1-ol and (E)-4-hexen-1-ol isomers.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in various samples. [, , , ]

Q4: Is this compound found in natural sources?

A4: Yes, this compound is a volatile organic compound naturally emitted by plants like crabapple trees and is a significant component of their aroma profile. [, , ]

Q5: How does the position of the double bond in hexenols affect their reactivity with ozone?

A5: Research indicates that the position of the hydroxyl group relative to the carbon-carbon double bond significantly influences the rate coefficient of ozonolysis in hexenols. []

Q6: Can this compound be used to control insect populations?

A7: Research suggests that this compound acetate, a derivative of this compound, acts as an herbivore-induced plant volatile. It is rapidly emitted after leaf damage and may attract natural enemies of pests, potentially contributing to pest control. []

Q7: Are there any synthetic applications of this compound?

A8: Yes, this compound can be utilized in organic synthesis. For example, it can react with salicylaldehydes to form angularly-fused tetrahydro-2H,5H-pyrano[3,2-c][1]benzopyrans. []

Q8: Can the structure of this compound be modified to create new aroma chemicals?

A9: Yes, research has focused on synthesizing new aroma chemicals using prenyl chloride, a compound structurally related to this compound. Modifications to the carbon skeleton and the introduction of different functional groups have led to compounds with potential applications in cosmetics. []

Q9: Does this compound play a role in the aroma of food products?

A10: Yes, this compound contributes to the aroma profile of various food products, including olive oil and certain grape cultivars. Its concentration and that of its esters can vary depending on factors like ripeness and processing techniques, influencing the overall sensory experience. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.